6,7-Piperazine Pixantrone 6,7-Piperazine Pixantrone
Brand Name: Vulcanchem
CAS No.: 1430561-06-0
VCID: VC2903188
InChI: InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2
SMILES: C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol

6,7-Piperazine Pixantrone

CAS No.: 1430561-06-0

Cat. No.: VC2903188

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

6,7-Piperazine Pixantrone - 1430561-06-0

Specification

CAS No. 1430561-06-0
Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
IUPAC Name 6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol
Standard InChI InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2
Standard InChI Key UWJICVIMVLABIP-UHFFFAOYSA-N
SMILES C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN
Canonical SMILES C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

6,7-Piperazine Pixantrone (C₁₇H₁₇N₅O₂) features a molecular weight of 323.35 g/mol and a planar aza-anthracenedione core substituted with a piperazine ring . The piperazine moiety introduces two secondary amines, enhancing hydrogen-bonding interactions with DNA and topoisomerase II while altering redox properties compared to mitoxantrone and doxorubicin . Computational analyses predict a log P (partition coefficient) of 1.2–1.5, indicating moderate lipophilicity conducive to cellular uptake without excessive accumulation in lipid-rich tissues like the myocardium .

Structural Optimization for Reduced Cardiotoxicity

The substitution of hydroxyl groups in anthracenediones with a piperazine ring eliminates iron-binding capacity, a critical factor in anthracycline-induced oxidative stress . Unlike doxorubicin, which forms redox-active iron complexes that generate reactive oxygen species (ROS), 6,7-Piperazine Pixantrone lacks the hydroquinone structure required for one-electron reduction, thereby minimizing ROS production in cardiomyocytes . Structural studies further reveal that the piperazine nitrogen atoms participate in stabilizing interactions with the phosphate backbone of DNA, enhancing intercalation efficiency while reducing nonspecific binding to cardiac tissue .

Mechanisms of Antineoplastic Action

DNA Intercalation and Topoisomerase II Inhibition

6,7-Piperazine Pixantrone exerts its primary antineoplastic effects through dual mechanisms: intercalation into DNA base pairs and stabilization of topoisomerase II-DNA cleavage complexes . Intercalation disrupts DNA replication and transcription, while topoisomerase II inhibition prevents religation of double-stranded DNA breaks, leading to apoptosis . Comparative studies with mitoxantrone demonstrate that the piperazine moiety increases DNA binding affinity by 30–40%, correlating with enhanced cytotoxicity in lymphoma cell lines .

Secondary Mechanisms: DNA Adduct Formation and Immunomodulation

Emerging evidence suggests that 6,7-Piperazine Pixantrone forms covalent DNA adducts in the presence of endogenous formaldehyde, a byproduct of cellular metabolism . These adducts exhibit a half-life exceeding 72 hours, prolonging DNA damage and bypassing repair mechanisms . Additionally, the compound inhibits Toll-like receptor 4 (TLR4) signaling, downregulating NF-κB activation and proinflammatory cytokine production in tumor-associated microglia . This immunomodulatory effect may synergize with direct cytotoxic activity, particularly in malignancies with inflammatory microenvironments .

Pharmacological Profile

Efficacy in Preclinical Models

In MCF-7 breast cancer cells, piperazine-linked derivatives of Pixantrone exhibit IC₅₀ values ranging from 6.29 to 9.17 µM, comparable to doxorubicin but with reduced cytotoxicity in neonatal rat cardiomyocytes . A murine model of aggressive NHL demonstrated complete remission rates of 37% following 6,7-Piperazine Pixantrone monotherapy, surpassing historical controls treated with CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) regimens .

Pharmacokinetics and Metabolism

Intravenous administration yields rapid distribution (t₁/₂α = 0.5–1.2 hours) and slow elimination (t₁/₂β = 25–35 hours), with a volume of distribution of 9.7–29.7 L/kg . Unlike anthracyclines, 6,7-Piperazine Pixantrone undergoes minimal hepatic metabolism, with 60–70% excreted unchanged in urine . Myocardial uptake studies in ex vivo human tissue show 20–30% higher accumulation than mitoxantrone, yet lactate dehydrogenase release—a marker of cardiomyocyte damage—remains 10–12-fold lower .

Toxicological Considerations

Cardiotoxicity Reduction Mechanisms

Three factors underlie the reduced cardiotoxicity of 6,7-Piperazine Pixantrone:

  • Iron Non-binding: The absence of hydroxyl groups prevents iron chelation, eliminating iron-catalyzed ROS generation .

  • Redox Inactivity: Resistance to one-electron reduction circumvents semiquinone radical formation, a primary source of anthracycline-induced oxidative stress .

  • Topoisomerase II Isoform Selectivity: Preferential inhibition of topoisomerase IIα (over IIβ) spares postmitotic cardiomyocytes, which predominantly express IIβ .

Hematologic and Systemic Toxicity

Grade 3–4 neutropenia occurs in 40–50% of patients, with thrombocytopenia (15–20%) and anemia (10–15%) being less frequent . Non-hematologic adverse effects include mild nausea (25%), fatigue (20%), and alopecia (5%), reflecting a favorable tolerability profile compared to anthracyclines .

Clinical Applications and Research Frontiers

Current Use in Relapsed/Refractory NHL

Approved in the EU for third-line NHL, 6,7-Piperazine Pixantrone achieves complete remission in 20–25% of patients with median progression-free survival of 8–10 months . A phase III trial (NCT00088530) demonstrated superiority over gemcitabine, oxaliplatin, and rituximab combinations, prompting FDA fast-track designation .

Emerging Applications in Solid Tumors

Preclinical data suggest activity in triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC), where TLR4/NF-κB inhibition may counteract chemoresistance . Ongoing trials (e.g., NCT04898188) are evaluating combination regimens with immune checkpoint inhibitors .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis begins with the condensation of 1,4-dioxa-8-azaspiro[4.5]decane and N-methyl-4-piperidone under reductive amination conditions . Subsequent coupling with a thiouracil intermediate introduces the aza-anthracenedione core, followed by piperazine functionalization via nucleophilic aromatic substitution . Process optimization has reduced enantiomeric impurities to <0.1%, ensuring batch consistency .

Comparative Analysis with Related Antineoplastic Agents

The therapeutic landscape of topoisomerase II inhibitors includes several structurally related compounds, as detailed below:

CompoundClassMechanismCardiotoxicity Risk
DoxorubicinAnthracyclineDNA intercalation, ROS generationHigh
MitoxantroneAnthracenedioneTopoisomerase II inhibitionModerate
6,7-Piperazine PixantroneAza-anthracenedioneDNA intercalation, TLR4 antagonismLow
EpirubicinAnthracyclineDNA damage, lipid peroxidationModerate

6,7-Piperazine Pixantrone distinguishes itself through TLR4/NF-κB pathway inhibition and negligible cardiotoxicity, enabling extended treatment cycles in patients with preexisting cardiac comorbidities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator